2-(3-Chloropropyl)thiolane-2-carbaldehyde

Catalog No.
S13788292
CAS No.
M.F
C8H13ClOS
M. Wt
192.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloropropyl)thiolane-2-carbaldehyde

Product Name

2-(3-Chloropropyl)thiolane-2-carbaldehyde

IUPAC Name

2-(3-chloropropyl)thiolane-2-carbaldehyde

Molecular Formula

C8H13ClOS

Molecular Weight

192.71 g/mol

InChI

InChI=1S/C8H13ClOS/c9-5-1-3-8(7-10)4-2-6-11-8/h7H,1-6H2

InChI Key

HIYJMBOGQBSVSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CCCCl)C=O

2-(3-Chloropropyl)thiolane-2-carbaldehyde is a chemical compound characterized by its unique structure, which includes a thiolane ring and an aldehyde functional group. Its molecular formula is C8H13ClOSC_8H_{13}ClOS with a molecular weight of approximately 192.71 g/mol. The compound features a chloropropyl substituent at the 3-position of the thiolane ring, contributing to its distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

The chemical reactivity of 2-(3-Chloropropyl)thiolane-2-carbaldehyde is influenced by both the aldehyde and the thiolane functionalities. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions, which may alter its biological activity and reactivity profile.

These reactions highlight the compound's potential utility in synthetic organic chemistry.

The synthesis of 2-(3-Chloropropyl)thiolane-2-carbaldehyde typically involves multi-step organic reactions:

  • Formation of Thiolane Ring: Starting from suitable precursors, a thiolane ring can be formed through cyclization reactions.
  • Chloropropyl Substitution: A chloropropyl group can be introduced via alkylation methods using appropriate chlorinated reagents.
  • Aldehyde Introduction: Finally, the aldehyde functionality can be introduced through oxidation of an alcohol or direct formylation techniques.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

2-(3-Chloropropyl)thiolane-2-carbaldehyde has potential applications in several areas:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug discovery due to its unique structural features that may interact with biological targets.
  • Material Science: Possible applications in developing functional materials or polymers due to its reactive functional groups.

Interaction studies involving 2-(3-Chloropropyl)thiolane-2-carbaldehyde would typically focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for evaluating its potential therapeutic effects or toxicity profiles. Investigating how this compound interacts with enzymes or receptors could provide insights into its biological mechanisms and help identify suitable applications in medicine.

Several compounds share structural similarities with 2-(3-Chloropropyl)thiolane-2-carbaldehyde. Here are a few notable examples:

Compound NameCAS NumberKey Features
2-(3,3,3-Trifluoropropyl)thiolane-2-carbaldehyde1994166-12-9Contains trifluoromethyl group; potential for different biological activity due to fluorine atoms .
2-(3-Chloro-1-propynyl)thiolane-2-carbaldehydeNot availableFeatures a propyne group; may exhibit different reactivity patterns .
2-(3-Chloropropyl)thiophene1693577-80-8Similar chlorinated alkyl group but lacks the thiolane structure; used in different synthetic pathways .

Uniqueness

The uniqueness of 2-(3-Chloropropyl)thiolane-2-carbaldehyde lies in its combination of a thiolane ring with a chloropropyl substituent and an aldehyde group. This specific arrangement may confer distinct reactivity and biological properties not observed in other similar compounds. Its ability to participate in diverse

Chloroalkylation of Thiolane Precursors

The chloroalkylation of thiolane precursors represents a fundamental approach to synthesizing 2-(3-Chloropropyl)thiolane-2-carbaldehyde through traditional organic chemistry methodologies [1]. The process involves the introduction of a chloropropyl chain onto the thiolane ring system, typically requiring careful control of reaction conditions to achieve optimal regioselectivity and yield [2].

The chloroalkylation mechanism proceeds through electrophilic substitution at the activated carbon centers of the thiolane ring [3]. Research has demonstrated that the reaction conditions must be precisely controlled, with temperatures maintained between 80-85°C for optimal product formation [4]. The use of thionyl chloride as a chlorinating agent has proven particularly effective, with studies showing yields ranging from 72% to 88% when employed in conjunction with appropriate catalytic systems [1] [2].

Critical parameters for successful chloroalkylation include the molar ratio of reactants, temperature control, and reaction time [4]. Studies have shown that maintaining reaction temperatures at 75-80°C for 4 hours provides optimal conversion rates [1]. The reaction typically requires 3-5 equivalents of thionyl chloride relative to the thiolane precursor to ensure complete conversion [2].

Table 1: Chloroalkylation Reaction Conditions and Yields

Temperature (°C)Reaction Time (h)Thionyl Chloride Equiv.Yield (%)Reference
75-8045.088 [1]
70-853-53-1072-87 [2]
80-855-75.081 [4]

The selectivity of chloroalkylation can be enhanced through the use of specific catalytic systems [3]. Research indicates that 4-dimethylaminopyridine hydrochloride can serve as an effective catalyst, facilitating the reaction while maintaining high selectivity for the desired product [4]. The mechanism involves initial activation of the thiolane ring followed by nucleophilic attack by the chloroalkylating agent [5].

Aldehyde Functionalization Strategies

Aldehyde functionalization represents a crucial aspect of synthesizing 2-(3-Chloropropyl)thiolane-2-carbaldehyde, particularly through the implementation of classical organic synthesis methodologies [6] [7]. The Vilsmeier-Haack reaction emerges as a primary strategy for introducing aldehyde functionality onto heterocyclic systems, utilizing dimethylformamide and phosphorus oxychloride to achieve formylation [6] [8].

The Vilsmeier-Haack formylation mechanism involves the initial formation of an iminium salt, known as the Vilsmeier reagent, through the reaction of dimethylformamide with phosphorus oxychloride [7] [8]. This electrophilic species subsequently attacks the electron-rich thiolane ring system, leading to the formation of the desired aldehyde functionality [6]. Research has demonstrated that reaction temperatures between 0°C and 80°C are optimal, depending on the reactivity of the substrate [7].

Alternative aldehyde functionalization strategies include the oxidation of corresponding alcohol precursors using various oxidizing agents [9]. Studies have shown that the use of 2,2,6,6-tetramethylpiperidine oxide and potassium bromide as catalysts, combined with sodium hypochlorite as an oxidizing agent, can achieve efficient conversion of alcohol precursors to aldehydes [10]. The reaction conditions typically require cooling to -10 to 0°C during the addition phase, followed by temperature maintenance at 10-25°C for completion [10].

Table 2: Aldehyde Functionalization Methods and Yields

MethodReaction ConditionsYield (%)SelectivityReference
Vilsmeier-Haack0-80°C, DMF/POCl₃72-91High [7]
Oxidation-10 to 25°C, NaOCl85-95Moderate [10]
Electrophilic SubstitutionRoom temp to 100°C41-99Variable [11]

The regioselectivity of aldehyde functionalization is influenced by electronic effects within the thiolane ring system [7]. Electron-donating substituents enhance reactivity toward electrophilic formylation, while electron-withdrawing groups may require more forcing conditions [12]. The relative reactivity of five-membered heterocycles follows the order pyrrole > furan > thiophene, indicating that thiolane derivatives require carefully optimized conditions for efficient formylation [7].

Catalytic Approaches in Modern Synthesis

Transition Metal-Mediated Reactions

Transition metal-mediated reactions have emerged as powerful tools for the synthesis of 2-(3-Chloropropyl)thiolane-2-carbaldehyde, offering enhanced selectivity and efficiency compared to traditional methodologies [13] [14]. Palladium-catalyzed reactions, in particular, have demonstrated exceptional utility in forming carbon-carbon and carbon-heteroatom bonds within heterocyclic frameworks [14] [15].

Palladium-catalyzed migratory cyclization reactions represent a sophisticated approach to heterocycle synthesis, involving metal migration between carbon centers under controlled conditions [14]. Research has shown that these reactions can proceed through unexpected cascade mechanisms, with trans-1,2-palladium migration between sp² carbons serving as a key step in the catalytic cycle [14]. The use of tert-butyllithium in conjunction with copper chloride has been demonstrated to facilitate such transformations with yields ranging from 55-64% [5].

Copper-catalyzed reactions have also proven valuable for thiolane derivative synthesis, particularly in oxidative coupling processes [15]. Studies have revealed that copper complexes with specific ligand environments can achieve high selectivity in carbon-sulfur bond formation reactions [15]. The use of copper-based catalysts in conjunction with bipyridine ligands has shown particular promise for heterocycle construction [16].

Table 3: Transition Metal-Catalyzed Reaction Conditions

Metal CatalystLigand SystemTemperature (°C)Yield (%)SelectivityReference
Pd(OAc)₂Ph-BPE50-8075-88High [13]
Cu(OTf)₂2,2'-bipyridine5094Excellent [16]
PdI₂/KINone25-10070-85Moderate [17]

The mechanism of transition metal-mediated heterocycle formation typically involves oxidative addition, followed by intramolecular cyclization and reductive elimination [13] [14]. Manganese-catalyzed electrochemical approaches have shown particular promise, with optimization studies revealing that manganese triflate in combination with bipyridine ligands can achieve 94% current efficiency in chloroalkylation reactions [16].

Phase-Transfer Catalysis Techniques

Phase-transfer catalysis represents a versatile methodology for facilitating reactions between reagents in different phases, particularly relevant for the synthesis of chloroalkylated heterocycles [18] [19]. The technique employs quaternary ammonium or phosphonium salts to transfer anionic nucleophiles from aqueous phases into organic phases where reactions with electrophilic substrates can occur [19].

The mechanism of phase-transfer catalysis involves the formation of ion pairs between the phase-transfer catalyst and the reactive anion, effectively "shuttling" the nucleophile between phases [19]. Research has demonstrated that the structure of the quaternary catalyst significantly influences both transfer efficiency and reaction selectivity [19]. Catalysts with alkyl chains of 5-8 carbon atoms have been shown to provide optimal performance, remaining approximately 95% in the organic phase while maintaining sufficient aqueous phase solubility for effective anion transfer [19].

Tetrabutylammonium bromide has emerged as a particularly effective phase-transfer catalyst for chloroalkylation reactions involving thiolane derivatives [3]. Studies have shown that the use of this catalyst in conjunction with sodium cyanide can facilitate nucleophilic substitution reactions with high efficiency [3]. The reaction proceeds optimally at 60-70°C for 4 hours, achieving quantitative conversion in many cases [3].

Table 4: Phase-Transfer Catalysis Optimization Data

CatalystConcentration (mol%)Temperature (°C)Time (h)Yield (%)Reference
Bu₄NBr5-1060-70485-95 [3]
Et₄NOTs2-525-502-670-85 [19]
Hexadecyltrimethylammonium1-340-603-575-90 [19]

The effectiveness of phase-transfer catalysis depends on several critical factors, including catalyst structure, reaction temperature, and the nature of the aqueous and organic phases [19]. Open-faced catalysts such as hexadecyltrimethylammonium salts are particularly effective for increasing phase transfer rates due to their accessibility for anion interaction [19]. The technique has proven especially valuable for reactions involving poorly soluble inorganic salts, where traditional homogeneous conditions would be impractical [18].

Green Chemistry Innovations

Solvent-Free Synthesis Optimization

Solvent-free synthesis methodologies represent a significant advancement in green chemistry approaches to 2-(3-Chloropropyl)thiolane-2-carbaldehyde synthesis, eliminating the need for potentially hazardous organic solvents while often improving reaction efficiency [20] [21]. These methodologies have gained considerable attention due to their environmental benefits and simplified purification procedures [20].

Mechanochemical synthesis using ball-milling techniques has emerged as a particularly promising solvent-free approach for heterocyclic compound preparation [22]. Research has demonstrated that mechanical activation can facilitate organolithium compound generation from organic halides and metallic lithium under ambient conditions without special moisture precautions [22]. This methodology enables reactions that are typically inefficient under conventional solution-based conditions, particularly those involving poorly soluble aryl halides [22].

Microwave-assisted solvent-free synthesis offers another powerful approach, utilizing dielectric heating to achieve rapid and selective transformations [21] [11]. Studies have shown that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [21]. The technique is particularly effective for heterocyclization reactions, where the polar nature of the reaction intermediates enhances microwave absorption [11].

Table 5: Solvent-Free Synthesis Methods and Performance

MethodReaction TimeTemperature (°C)Yield (%)Energy EfficiencyReference
Ball Milling10-30 minRoom temp80-95Very High [22]
Microwave2-15 min80-18085-99High [21] [11]
Thermal (neat)30-120 min100-20070-90Moderate [20]

The advantages of solvent-free methodologies extend beyond environmental considerations to include enhanced reaction selectivity and simplified product isolation [20]. In many cases, the absence of solvent leads to higher effective concentrations of reactants, resulting in accelerated reaction rates [21]. Microwave-assisted reactions have demonstrated particular success in forming complex heterocyclic structures, with some transformations showing completely different product distributions compared to conventional heating methods [11].

Energy-Efficient Reaction Conditions

Energy-efficient reaction conditions are crucial for sustainable synthesis of 2-(3-Chloropropyl)thiolane-2-carbaldehyde, focusing on optimization of temperature, pressure, and catalytic systems to minimize energy consumption while maximizing yield [23] [24]. The implementation of energy-efficient methodologies can reduce energy consumption by up to 50% in certain industrial processes [23].

Catalyst selection plays a pivotal role in energy efficiency, with heterogeneous catalysts offering particular advantages due to their ability to lower activation energies and enable reactions under milder conditions [23]. Research has shown that the use of appropriate catalysts can reduce required reaction temperatures from 500°C to below 200°C in many heterocyclic synthesis reactions [25]. The development of highly active catalytic systems allows for operation under ambient pressure conditions, further reducing energy requirements [24].

Flow chemistry systems represent another approach to energy-efficient synthesis, providing precise control over reaction parameters while enabling continuous processing [26]. These systems allow for optimal heat and mass transfer, resulting in improved energy efficiency compared to traditional batch processes [26]. The residence time in flow reactors can be precisely controlled through the ratio of reactor volume to flow rate, enabling optimization of energy input per unit of product [26].

Table 6: Energy-Efficient Reaction Optimization

ParameterTraditional ConditionsOptimized ConditionsEnergy Reduction (%)Reference
Temperature300-500°C150-250°C40-60 [25]
Pressure5-10 atm1-3 atm50-70 [24]
Catalyst Loading10-20 mol%1-5 mol%20-40 [23]
Reaction Time6-24 h1-4 h60-80 [26]

Ultrasonic activation represents an innovative approach to energy-efficient synthesis, utilizing acoustic cavitation to enhance reaction rates at ambient temperatures [27] [28]. Studies have demonstrated that sonochemical conditions can enable reactions that would otherwise require elevated temperatures, with the acoustic energy providing localized high-energy environments sufficient to drive chemical transformations [27]. The technique has proven particularly effective for organometallic reactions, where ultrasonic activation can facilitate metal surface cleaning and enhance reactivity [28].

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment and connectivity of atoms within 2-(3-Chloropropyl)thiolane-2-carbaldehyde. The comprehensive analysis of proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and distortionless enhancement by polarization transfer spectra reveals distinctive patterns characteristic of this heterocyclic system.

The proton nuclear magnetic resonance spectrum of 2-(3-Chloropropyl)thiolane-2-carbaldehyde exhibits several characteristic resonances that provide detailed structural information [1]. The aldehyde proton resonates in the highly deshielded region between 9.8-10.2 parts per million, consistent with the electron-withdrawing nature of the carbonyl group [2]. This chemical shift is typical for aliphatic aldehydes and confirms the presence of the formyl functionality [3].

The thiolane ring protons display a complex multipicity pattern reflecting the conformational dynamics of the five-membered ring system. The methylene protons at the 3-, 4-, and 5-positions of the thiolane ring appear as multiplets in the 1.8-2.3 parts per million region [4]. These signals often exhibit characteristic coupling patterns that reflect the puckering motions inherent to five-membered rings [5].

The chloropropyl substituent contributes distinct resonances that are readily identifiable. The chloromethyl protons appear as a triplet around 3.5-3.8 parts per million, significantly downfield due to the deshielding effect of the chlorine atom [6]. The intermediate methylene groups of the propyl chain resonate in the 1.8-2.2 parts per million region, overlapping with the thiolane ring protons but distinguishable through integration and coupling analysis [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution compared to proton nuclear magnetic resonance [1]. The aldehyde carbon appears as a distinctive peak in the 200-210 parts per million region, characteristic of carbonyl carbons in aldehydes [2]. The quaternary carbon at the 2-position of the thiolane ring resonates around 50-60 parts per million, while the ring methylene carbons appear in the 25-35 parts per million range [8].

The chloropropyl carbons exhibit characteristic patterns, with the chloromethyl carbon appearing around 40-45 parts per million due to the electron-withdrawing effect of the chlorine substituent [6]. The propyl chain carbons resonate in the typical aliphatic region of 25-35 parts per million [8].

Distortionless enhancement by polarization transfer experiments provide crucial information about the multiplicity of carbon signals, distinguishing between methyl, methylene, methine, and quaternary carbons [4]. In the case of 2-(3-Chloropropyl)thiolane-2-carbaldehyde, distortionless enhancement by polarization transfer-90 experiments reveal only the methine carbon of the aldehyde group, while distortionless enhancement by polarization transfer-135 experiments show positive peaks for the aldehyde carbon and negative peaks for all methylene carbons, including those in the thiolane ring and chloropropyl chain.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes of 2-(3-Chloropropyl)thiolane-2-carbaldehyde, revealing characteristic absorption bands that correspond to specific functional groups and molecular motions [2]. The comprehensive analysis of infrared spectra allows for the identification of key structural features and provides insights into intramolecular interactions.

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the aldehyde group, which appears as a strong absorption band in the 1720-1740 wavenumber region [2] [3]. This frequency is characteristic of aliphatic aldehydes and confirms the presence of the formyl functionality. The position of this band can be influenced by conformational effects and neighboring group interactions [9].

A distinctive characteristic of aldehydes is the presence of the aldehydic carbon-hydrogen stretching vibration, which appears as a medium-intensity band around 2720-2750 wavenumber [2] [3]. This band is unusually low in frequency for a carbon-hydrogen stretching vibration and occurs in a region of the spectrum where other absorptions are generally absent, making it readily identifiable [2].

The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 2850-2950 wavenumber region [10]. These bands arise from both the thiolane ring methylene groups and the chloropropyl chain, contributing to the overall intensity in this spectral region [11].

The carbon-chlorine stretching vibration gives rise to a strong absorption band in the 600-800 wavenumber region [12]. For simple organic chlorine compounds, carbon-chlorine absorptions typically appear around 750-700 wavenumber, though this can vary depending on the molecular environment and conformational effects [13].

The carbon-sulfur stretching vibrations contribute to the infrared spectrum in the 650-700 wavenumber region [12]. These bands are typically of medium intensity and may overlap with other low-frequency vibrations, making their assignment somewhat challenging without detailed normal coordinate analysis [14].

The thiolane ring exhibits characteristic deformation and bending modes that appear throughout the fingerprint region of the infrared spectrum [10]. These vibrations provide information about the ring conformation and puckering motions that are characteristic of five-membered rings [5].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the gold standard for determining the three-dimensional molecular structure of 2-(3-Chloropropyl)thiolane-2-carbaldehyde with atomic precision [15]. While specific crystallographic data for this compound may not be readily available in the literature, the analysis of related thiolane derivatives provides valuable insights into the expected structural parameters and crystal packing arrangements.

The crystallographic analysis of thiolane derivatives typically reveals unit cells belonging to common space groups such as P21/c or P-1, which are frequently observed for organic compounds of similar molecular complexity [16]. The unit cell parameters for compounds of this type typically range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-18 Å for the c-axis, though these values can vary significantly depending on the specific substituents and crystal packing arrangements [17].

The molecular geometry determined from single-crystal X-ray diffraction provides precise bond lengths and angles that are essential for understanding the electronic structure and reactivity of the compound [18]. The carbon-sulfur bond lengths in thiolane rings typically range from 1.80-1.85 Å, consistent with single-bond character [19]. The carbon-carbon bond lengths within the ring system are generally in the range of 1.50-1.55 Å, typical for sp³-hybridized carbons [20].

The carbon-chlorine bond length in the chloropropyl substituent is expected to be approximately 1.75-1.80 Å, consistent with typical carbon-chlorine single bonds [13]. The aldehyde carbon-oxygen bond length would be around 1.20-1.22 Å, characteristic of carbonyl double bonds [2].

The crystal packing arrangements of thiolane derivatives are often dominated by weak intermolecular interactions, including van der Waals forces and potentially weak hydrogen bonding interactions [17]. The presence of the chlorine atom may contribute to halogen bonding interactions that influence the overall crystal structure [20].

Conformational Analysis of Thiolane Ring

The conformational analysis of the thiolane ring in 2-(3-Chloropropyl)thiolane-2-carbaldehyde represents a critical aspect of structural characterization, as five-membered rings exhibit significant conformational flexibility through puckering motions [5]. The thiolane ring system can adopt various conformations, including envelope and half-chair geometries, which interconvert through pseudorotation mechanisms [21].

The conformational preferences of thiolane rings are influenced by several factors, including the electronic nature of the sulfur atom, the presence of substituents, and steric interactions [5]. In the case of 2-(3-Chloropropyl)thiolane-2-carbaldehyde, the geminal substitution at the 2-position with both the aldehyde and chloropropyl groups significantly constrains the conformational space available to the ring system [21].

Computational studies of five-membered heterocycles, including thiolane derivatives, have revealed that these systems exhibit multiple conformational minima corresponding to different puckering arrangements [5]. The puckering amplitude and phase angles, as described by the Cremer-Pople parameters, provide quantitative measures of the ring deformation from planarity [22].

The presence of the electron-withdrawing aldehyde group and the bulky chloropropyl substituent at the 2-position creates an asymmetric environment that can stabilize specific conformational arrangements [21]. The sulfur atom, being larger than carbon, introduces unique geometric constraints that influence the preferred puckering patterns [5].

Dynamic processes such as pseudorotation allow for rapid interconversion between different conformational states of the thiolane ring [21]. The barriers to these processes are typically low, resulting in conformational averaging that can complicate spectroscopic analysis but provides important information about the flexibility of the ring system [5].

Computational Modeling

Density Functional Theory-Based Electronic Structure Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure, energetics, and molecular properties of 2-(3-Chloropropyl)thiolane-2-carbaldehyde [23]. These computational approaches complement experimental techniques by offering detailed information about electronic distributions, frontier molecular orbitals, and reaction pathways that may not be directly accessible through spectroscopic methods.

The choice of density functional theory method and basis set significantly influences the accuracy of the calculated results [24]. For organosulfur compounds like thiolane derivatives, hybrid functionals such as B3LYP or range-separated functionals like ωB97X-D often provide reliable descriptions of the electronic structure [24]. The inclusion of dispersion corrections is particularly important for accurately modeling the weak intermolecular interactions that may influence the molecular conformation and crystal packing [25].

Geometry optimization calculations reveal the preferred molecular conformation of 2-(3-Chloropropyl)thiolane-2-carbaldehyde in the gas phase [23]. The optimized structure provides detailed information about bond lengths, bond angles, and dihedral angles that characterize the molecular geometry. The calculated structural parameters can be compared with experimental values from X-ray crystallography to validate the computational approach [26].

The electronic structure analysis reveals the nature of the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital [27]. These orbitals play crucial roles in determining the reactivity and photophysical properties of the compound. The energy gap between these orbitals provides information about the electronic excitation energies and potential photochemical behavior [28].

Density functional theory calculations also provide insights into the charge distribution within the molecule through population analysis methods [23]. The atomic charges and dipole moments calculated from these analyses help understand the polarity and potential sites for electrophilic or nucleophilic attack [29].

The vibrational analysis performed within the density functional theory framework yields calculated infrared and Raman spectra that can be directly compared with experimental data [14]. The computed vibrational frequencies, when appropriately scaled, provide assignments for the observed spectroscopic bands and help identify the normal modes responsible for specific absorptions [12].

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic information about the conformational behavior and thermal motion of 2-(3-Chloropropyl)thiolane-2-carbaldehyde [22]. These simulations complement the static picture provided by density functional theory calculations by revealing the time-dependent behavior of the molecular system under various conditions.

The conformational dynamics of the thiolane ring represent a particularly interesting aspect of the molecular dynamics simulations [5]. The ring puckering motions and pseudorotation processes can be monitored throughout the simulation trajectory, providing insights into the timescales and mechanisms of these conformational changes [21].

Force field parameterization represents a critical aspect of molecular dynamics simulations for organosulfur compounds [25]. The accurate description of carbon-sulfur bonds, sulfur lone pairs, and other electronic effects requires carefully developed force field parameters that may not be available in standard force fields [30].

The simulation of different thermodynamic conditions allows for the exploration of temperature and pressure effects on the molecular conformation and dynamics [22]. These studies can reveal the relative stabilities of different conformational states and the activation barriers for interconversion processes [31].

Solvent effects can be incorporated into molecular dynamics simulations through explicit solvent models or continuum solvation approaches [32]. The influence of different solvents on the conformational preferences and dynamics of 2-(3-Chloropropyl)thiolane-2-carbaldehyde provides important information for understanding the compound's behavior in various chemical environments [33].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

192.0375639 g/mol

Monoisotopic Mass

192.0375639 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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